7-Ethyl-3-methyl-1-(2-methylprop-2-enyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Overview
Description
7-Ethyl-3-methyl-1-(2-methylprop-2-enyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-3-methyl-1-(2-methylprop-2-enyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione typically involves multi-step organic reactions. The starting materials are often simple organic molecules, which undergo a series of reactions such as alkylation, condensation, and cyclization to form the final product. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the purine ring.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 7-Ethyl-3-methyl-1-(2-methylprop-2-enyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Theophylline: Used in medicine for its bronchodilator effects.
Uniqueness
Compared to these similar compounds, 7-Ethyl-3-methyl-1-(2-methylprop-2-enyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione may have unique structural features that confer distinct chemical and biological properties. Its specific substituents could influence its solubility, stability, and interactions with biological targets.
Properties
IUPAC Name |
7-ethyl-3-methyl-1-(2-methylprop-2-enyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-8-22-14-15(19-17(22)24-13(6)11(4)12(5)20-24)21(7)18(26)23(16(14)25)9-10(2)3/h2,8-9H2,1,3-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDEMOGUIISGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC(=C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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